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Compound of Interest

4-Ethoxycarbonyl-3-
Compound Name:
fluorophenylboronic acid

Cat. No.: B033262

An In-depth Technical Guide to 4-
Ethoxycarbonyl-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a versatile reagent in organic
synthesis, particularly in the construction of complex molecules for pharmaceutical and
materials science applications. This document details its known characteristics, provides
insights into its reactivity, and outlines general experimental protocols for its use.

Core Physical Properties

4-Ethoxycarbonyl-3-fluorophenylboronic acid is a white to off-white solid at room
temperature, typically appearing as a powder or crystalline substance.[1] Its core physical
properties are summarized in the table below, providing a baseline for its handling and use in
experimental settings.
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Property Value Source(s)
CAS Number 874288-38-7 [2]
Molecular Formula CoH10BFOa [2]
Molecular Weight 211.98 g/mol [11[2]
Melting Point 158-161 °C [2]

Boiling Point 370.5 °C (Predicted) [3]
Appearance White to off-white o

powder/crystals

Table 1: Physical Properties of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid

Chemical Profile and Reactivity

The chemical behavior of 4-Ethoxycarbonyl-3-fluorophenylboronic acid is largely dictated

by the interplay of its three key functional groups: the boronic acid, the ethoxycarbonyl group,

and the fluorine atom on the phenyl ring.

Solubility

While quantitative solubility data is not widely published, qualitative assessments for a

structurally similar isomer, 3-Ethoxycarbonyl-4-fluorophenylboronic acid, provide valuable

insights. It is expected that 4-Ethoxycarbonyl-3-fluorophenylboronic acid exhibits similar

solubility characteristics.

Solvent Qualitative Solubility
N,N-Dimethylformamide (DMF) Very Soluble

Methanol Soluble

Glacial Acetic Acid Sparingly Soluble

Chloroform

Very Slightly Soluble

Water

Practically Insoluble
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Table 2: Qualitative Solubility Profile[4]

The compound is generally soluble in polar aprotic solvents and alcohols, with limited solubility
in non-polar organic solvents and water.

Acidity (pKa)

The precise pKa of 4-Ethoxycarbonyl-3-fluorophenylboronic acid is not readily available in
the literature. However, the pKa of arylboronic acids is known to be influenced by the electronic
nature of the substituents on the aromatic ring. The presence of the electron-withdrawing
fluorine atom and ethoxycarbonyl group is expected to lower the pKa compared to
unsubstituted phenylboronic acid (pKa ~8.8). For instance, the acetylated form of 4-amino-3-
fluorophenylboronic acid has a pKa of 7.8.[5] The pKa of arylboronic acids can be
experimentally determined using methods such as potentiometric or spectrophotometric
titration.[6][7]

Stability and Storage

For optimal stability, 4-Ethoxycarbonyl-3-fluorophenylboronic acid should be stored in a
cool, dry place under an inert atmosphere.[2] Boronic acids, in general, can be susceptible to
dehydration to form boroxines (cyclic anhydrides) and require careful handling to maintain their
integrity.

Reactivity and Synthetic Applications

The primary application of 4-Ethoxycarbonyl-3-fluorophenylboronic acid in organic
synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most
notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of
carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are common
motifs in pharmaceuticals and functional materials. The fluorine and ethoxycarbonyl
substituents on the phenyl ring can be leveraged to fine-tune the electronic properties and
reactivity of the resulting coupled products.[1][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of 4-Ethoxycarbonyl-
3-fluorophenylboronic acid are not widely published. However, based on established
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methodologies for similar compounds, the following sections outline plausible experimental
procedures.

Plausible Synthetic Route

A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide
with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent
hydrolysis. A plausible synthetic pathway for 4-Ethoxycarbonyl-3-fluorophenylboronic acid
starting from ethyl 4-bromo-2-fluorobenzoate is depicted below.

[Ethyl 4-brom0-2-ﬂuorohenzoate]w> Organolithium Intermediate 2.BOR) Trialkyl Borate Ester 3. HsO" G-ElhoxycarbonyI-3-fIuorophenylboronic acidj

Click to download full resolution via product page
Caption: Plausible synthetic pathway for 4-Ethoxycarbonyl-3-fluorophenylboronic acid.
Experimental Details:

« Lithiation: Ethyl 4-bromo-2-fluorobenzoate would be dissolved in anhydrous tetrahydrofuran
(THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of
n-butyllithium (n-BuLi) in hexanes would be added dropwise to effect a lithium-halogen
exchange, forming the corresponding aryllithium intermediate.

o Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, would then be
added to the reaction mixture at -78 °C. The aryllithium species would undergo nucleophilic
attack on the boron atom to form a borate ester intermediate.

o Hydrolysis: The reaction would be warmed to room temperature and then quenched with an
aqueous acid (e.g., dilute HCI) to hydrolyze the borate ester, yielding the final 4-
Ethoxycarbonyl-3-fluorophenylboronic acid product. The product would then be isolated
and purified, typically by extraction and recrystallization.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an
arylboronic acid like 4-Ethoxycarbonyl-3-fluorophenylboronic acid with an aryl halide.
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Reaction Setup

Combine Aryl Halide,
4-Ethoxycarbonyl-3-fluorophenylboronic acid,
Base (e.g., K2COs, Cs2C03),
and Solvent (e.g., Dioxane/Hz20, Toluene)

Degas the mixture
(e.g., with Argon or Nitrogen)
Catalysis and Reaction

Add Palladium Catalyst
(e.g., Pd(PPhs)a4, PdCl2(dppf))

Heat the reaction mixture
(e.g., 80-110 °C)

;

Monitor reaction progress
(e.g., by TLC or LC-MS)
. J

Workup and| Purification

Cool to room temperature
and quench the reaction

(Extract with an organic soIvenD

'

Purify the product
(e.g., column chromatography, recrystallization)

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
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Experimental Details:

Reaction Setup: In a reaction vessel, the aryl halide (1.0 eq.), 4-Ethoxycarbonyl-3-
fluorophenylboronic acid (1.1-1.5 eq.), and a base (e.g., potassium carbonate, cesium
carbonate, 2-3 eq.) are combined in a suitable solvent system (e.g., a mixture of dioxane and
water, or toluene).

Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas (argon or
nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen, which can
deactivate the palladium catalyst.

Catalyst Addition: A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(ll) [PdClz(dppf)],
typically 1-5 mol%) is added to the reaction mixture under a positive pressure of the inert
gas.

Reaction: The reaction mixture is heated to the desired temperature (commonly between 80-
110 °C) and stirred until the reaction is complete, as determined by an appropriate
monitoring technique such as thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

Workup and Purification: Upon completion, the reaction is cooled to room temperature. The
mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl
acetate, dichloromethane). The combined organic layers are washed, dried, and
concentrated under reduced pressure. The crude product is then purified by column
chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Spectroscopic Data

While specific, high-resolution spectroscopic data for 4-Ethoxycarbonyl-3-
fluorophenylboronic acid is not readily available in public databases, typical spectral
characteristics can be anticipated based on its structure. Researchers requiring certified data
should consult the Certificate of Analysis from their supplier.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for
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the boronic acid protons. The aromatic signals will exhibit splitting patterns consistent with a
trisubstituted benzene ring, with coupling to the fluorine atom.

e 13C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (with
carbon-fluorine couplings), the carbonyl carbon of the ester, and the two carbons of the ethyl

group.

e 19F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with
coupling to the adjacent aromatic protons.

e IR Spectroscopy: The infrared spectrum will likely feature characteristic absorption bands for
the O-H stretch of the boronic acid (broad, ~3200-3500 cm~1), the C=0 stretch of the ester
(~1720 cm™1), C-O stretches, and aromatic C-H and C=C stretching vibrations.

e Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound, along with characteristic fragmentation patterns.

This technical guide serves as a valuable resource for understanding the fundamental
properties and applications of 4-Ethoxycarbonyl-3-fluorophenylboronic acid. For specific
applications, further empirical investigation and consultation of supplier-provided data are
recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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